

CAS number and molecular formula for 4-Methylhippuric acid.

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Compound of Interest

Compound Name: 4-Methylhippuric acid

Cat. No.: B029404

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In-Depth Technical Guide: 4-Methylhippuric Acid

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identifiers and Properties

4-Methylhippuric acid, also known as N-(4-methylbenzoyl)glycine or p-toluric acid, is a carboxylic acid and a key metabolite.^{[1][2]} It is most notably recognized as a biomarker for exposure to p-xylene, a common industrial solvent.^{[3][4]}

Property	Value	Reference
CAS Number	27115-50-0	[2]
Molecular Formula	C10H11NO3	[4]
Molecular Weight	193.20 g/mol	[4]
Synonyms	N-(4-Methylbenzoyl)glycine, p-Toluric acid	[4]
Appearance	White crystalline powder	[N/A]
Melting Point	163-165 °C	[N/A]

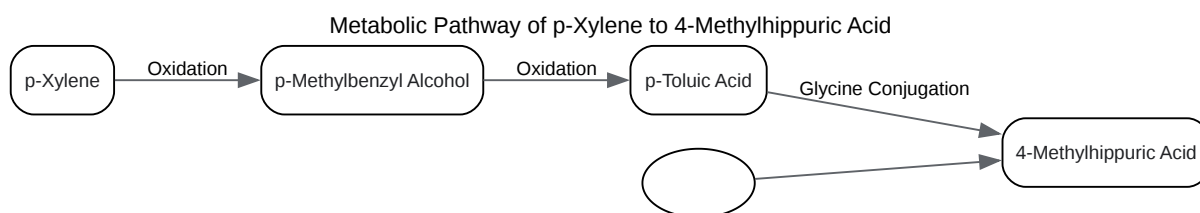
Metabolic Pathway and Biological Significance

4-Methylhippuric acid is not known to be directly involved in specific endogenous signaling pathways. Its primary biological significance lies in its role as a urinary biomarker for xylene exposure.[3][5] The metabolic pathway involves the biotransformation of p-xylene in the liver.[3]

The metabolic process can be summarized in the following steps:

- Oxidation of p-Xylene: Inhaled or absorbed p-xylene is first oxidized to p-methylbenzyl alcohol.
- Further Oxidation: p-Methylbenzyl alcohol is subsequently oxidized to p-toluic acid (4-methylbenzoic acid).[3]
- Glycine Conjugation: Finally, p-toluic acid is conjugated with the amino acid glycine to form **4-methylhippuric acid**, which is then excreted in the urine.[3][6]

This metabolic detoxification pathway is crucial for eliminating xylene from the body.[6] Elevated levels of **4-methylhippuric acid** in urine are a reliable indicator of recent xylene exposure.[7]



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Caption: Metabolic conversion of p-xylene to **4-methylhippuric acid**.

Experimental Protocols

Synthesis of 4-Methylhippuric Acid (Adapted from Schotten-Baumann Reaction)

While a specific detailed protocol for **4-methylhippuric acid** is not readily available, its synthesis can be achieved via the Schotten-Baumann reaction, a well-established method for

forming amides from amines and acid chlorides.[8][9][10][11][12] This protocol is based on the analogous synthesis of hippuric acid.

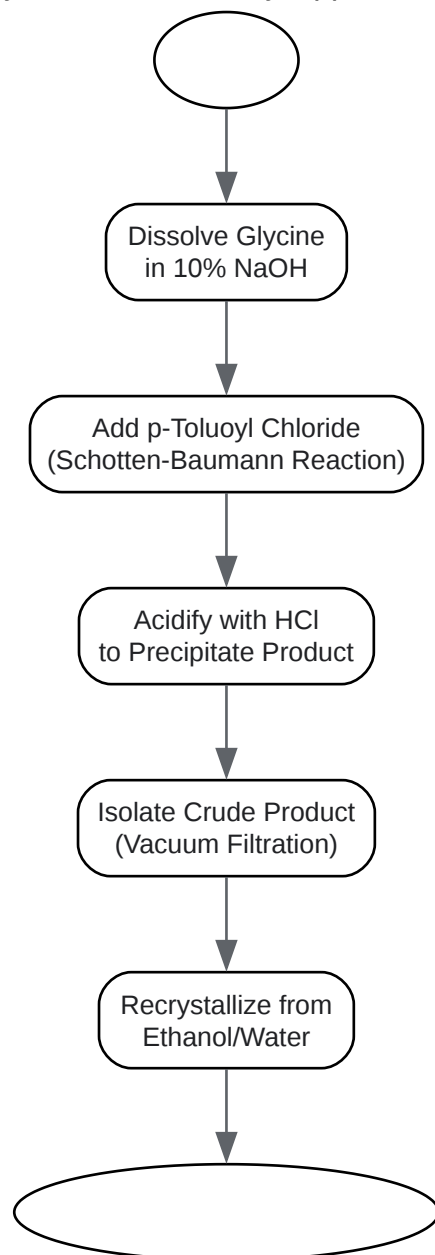
Materials:

- Glycine
- 10% Sodium Hydroxide (NaOH) solution
- p-Toluoyl chloride (4-methylbenzoyl chloride)
- Concentrated Hydrochloric Acid (HCl)
- Ice
- Deionized water
- Ethanol (for recrystallization)

Procedure:

- **Dissolution of Glycine:** Dissolve glycine in a 10% aqueous solution of sodium hydroxide in a flask.
- **Acylation:** Cool the solution in an ice bath. Add p-toluoyl chloride dropwise to the cooled solution with vigorous stirring. The base neutralizes the hydrochloric acid that is generated during the reaction.[9]
- **Precipitation:** After the addition of p-toluoyl chloride is complete, continue stirring for a short period. Slowly acidify the reaction mixture with concentrated hydrochloric acid until it is acidic to litmus paper. This will precipitate the **4-methylhippuric acid**.
- **Isolation:** Collect the crude product by vacuum filtration and wash with cold deionized water.
- **Recrystallization:** Purify the crude **4-methylhippuric acid** by recrystallization from hot ethanol or a mixture of ethanol and water to obtain the final product.

Synthesis of 4-Methylhippuric Acid



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Caption: Workflow for the synthesis of **4-methylhippuric acid**.

Quantitative Analysis of 4-Methylhippuric Acid in Urine by HPLC

High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for the quantification of **4-methylhippuric acid** in biological samples, particularly urine.[13]

Sample Preparation:

- **Urine Collection:** Collect urine samples.
- **Acidification:** Acidify a known volume of the urine sample with hydrochloric acid.
- **Extraction:** Extract the acidified urine with a suitable organic solvent, such as ethyl acetate.
- **Evaporation:** Evaporate the organic solvent to dryness under a stream of nitrogen.
- **Reconstitution:** Reconstitute the residue in the mobile phase for HPLC analysis.

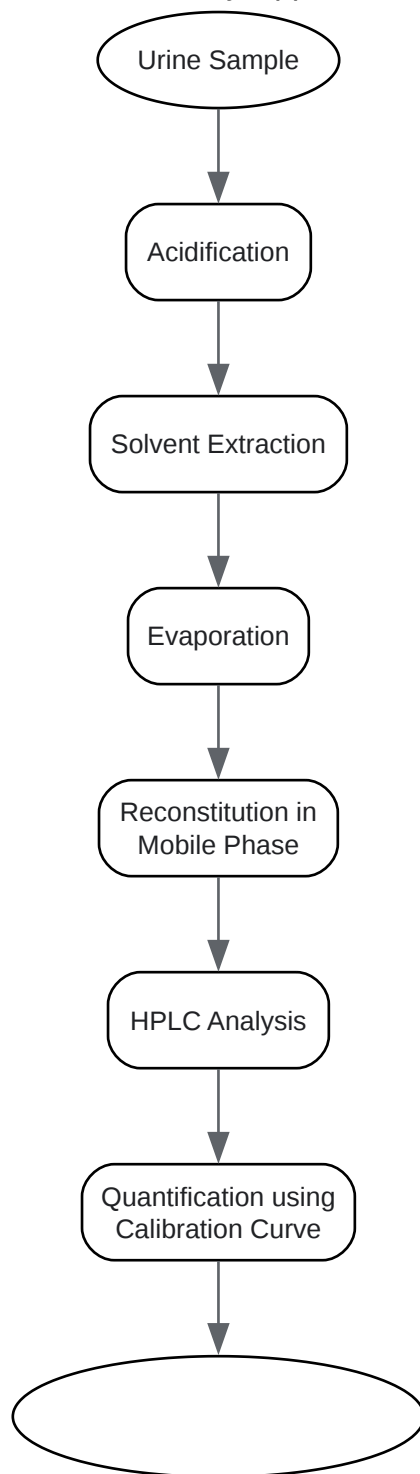
HPLC Conditions:

Parameter	Condition
Column	C18 reverse-phase column
Mobile Phase	A mixture of methanol and an aqueous buffer (e.g., phosphate buffer)
Detection	UV detector at an appropriate wavelength (e.g., 230 nm)
Flow Rate	Typically 1.0 mL/min
Injection Volume	20 µL

Quantification:

Create a calibration curve using standard solutions of **4-methylhippuric acid** of known concentrations. The concentration of **4-methylhippuric acid** in the urine sample can be determined by comparing its peak area to the calibration curve.

Quantification of 4-Methylhippuric Acid in Urine

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Caption: Analytical workflow for urinary **4-methylhippuric acid**.

Conclusion

4-Methylhippuric acid serves as a critical biomarker for assessing human exposure to xylene. While it does not appear to have a direct role in cellular signaling, its formation is a key step in the detoxification of this prevalent industrial solvent. The experimental protocols provided herein offer a foundation for the synthesis and quantitative analysis of **4-methylhippuric acid**, which are essential for research in toxicology, occupational health, and environmental science. Further investigation into the potential subtle biological effects of **4-methylhippuric acid**, beyond its role as a metabolite, could be a future area of research.

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